molecular formula C8H13N3 B047973 5-(aminomethyl)-N,N-dimethylpyridin-2-amine CAS No. 354824-17-2

5-(aminomethyl)-N,N-dimethylpyridin-2-amine

Cat. No. B047973
M. Wt: 151.21 g/mol
InChI Key: YJIDKQVYACIBPR-UHFFFAOYSA-N
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Description

"5-(aminomethyl)-N,N-dimethylpyridin-2-amine" is a chemical compound of significant interest in various fields of chemistry and pharmacology. It belongs to the broader class of compounds known as amines, which are characterized by the presence of one or more nitrogen atoms connected to hydrogen atoms, alkyl groups, or aryl groups.

Synthesis Analysis

The synthesis of similar compounds involves complex reactions, including N-amination and 1,3-dipolar cycloaddition reactions. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates have been synthesized through direct N-amination of furo[3,2-c]pyridines, showcasing the versatility of N-amination techniques in synthesizing nitrogen-rich heterocycles (Bencková & Krutošíková, 1999).

Molecular Structure Analysis

Proton tautomerism and stereoisomerism studies, such as those on 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, reveal the impact of structural changes on molecular behavior, illustrating the importance of molecular structure analysis in understanding the properties of compounds like 5-(aminomethyl)-N,N-dimethylpyridin-2-amine (Pyrih et al., 2023).

Chemical Reactions and Properties

The reactivity and functional transformations of related compounds indicate a range of chemical behaviors. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate showcases the application of asymmetric Michael addition and stereoselective alkylation in synthesizing complex amines (Fleck et al., 2003).

Physical Properties Analysis

The study of derivatives like 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol showcases the influence of structural modifications on physical properties such as solubility and crystallinity, essential for understanding the behavior of "5-(aminomethyl)-N,N-dimethylpyridin-2-amine" in various environments (Nitek et al., 2020).

Chemical Properties Analysis

The reactivity towards specific reagents and conditions, as seen in the synthesis and functionalization of pyridine derivatives, highlights the chemical versatility and potential applications of "5-(aminomethyl)-N,N-dimethylpyridin-2-amine." For example, reactions involving methyl ketones and (hetero)arylcarboxamides lead to the formation of 2,4,6-trisubstituted pyridines, demonstrating the compound's reactivity and potential for generating diverse chemical structures (Prek et al., 2015).

Scientific Research Applications

Specific Scientific Field

This research falls under the field of Theoretical and Computational Chemistry .

Summary of the Application

The study focuses on the N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) with benzyl bromide .

Methods of Application

The reaction was carried out in the presence of K2CO3 as a base . The structures of the resulting regioisomers were determined based on 1H and 13C NMR spectroscopy, elemental analysis, and MS data .

Results or Outcomes

The study confirmed the results obtained at the synthesis level through a computational study carried out by the application of density functional theory (DFT) using the Becke three-parameter hybrid exchange functional and the Lee-Yang-Parr correlation functional (B3LYP) .

2. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones

Specific Scientific Field

This research is in the field of Pharmaceutical Chemistry .

Summary of the Application

The study involves the treatment of various 4-aminotetrahydropyridinylidene salts with aldehydes in an alkaline medium .

Methods of Application

The conversion to 5-substituted β-hydroxyketones in a one-step reaction succeeded only with an aliphatic aldehyde. Instead, aromatic aldehydes gave 5-substituted β-aminoketones or a single δ-diketone .

Results or Outcomes

The new compounds were characterized using spectroscopic methods and a single crystal structure analysis. Some of them showed anticancer and antibacterial properties .

3. Valorization of Biomass-Derived Furfurals

Specific Scientific Field

This research is in the field of Biomass Conversion and Biorefinery .

Summary of the Application

The study elaborates on the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .

Methods of Application

The study emphasizes using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .

Results or Outcomes

The work aims to provide a critical understanding of the influence of synthetic organic chemistry in biomass value addition via the furanic platform .

4. Hybrid Conversion of 5-Hydroxymethylfurfural

Specific Scientific Field

This research is in the field of Green Chemistry and Catalysis .

Summary of the Application

The study involves the hybrid conversion of 5-hydroxymethylfurfural (HMF) to 5-aminomethyl-2-furancarboxylic acid (AMFC), a promising monomer for biopolymers .

Methods of Application

After selecting the best oxidation catalyst for HMF conversion to 5-aldehyde-2-furancarboxylic acid and immobilizing a transaminase onto a solid carrier, a one-pot/two-steps hybrid catalytic process was implemented to produce AMFC .

Results or Outcomes

The process resulted in a 77% yield of AMFC, making it the most efficient AMFC catalytic production method from HMF reported to date .

5. Reductive Amination of 5-Hydroxymethyl-2-furaldehyde

Specific Scientific Field

This research is in the field of Catalysis and Green Chemistry .

Summary of the Application

The study examines the reductive amination of 5-hydroxymethyl-2-furaldehyde (HMF) with an aqueous solution of ammonia (NH3 aq.) and molecular hydrogen (H2) to synthesize the corresponding primary amine of 5-aminomethyl-2-furylmethanol (FAA) .

Methods of Application

The study uses beta-zeolite supported ruthenium catalysts for the reductive amination process .

Results or Outcomes

The study provides insights into the catalytic process and its potential applications .

6. Valorization of Biomass-Derived Furfurals

Specific Scientific Field

This research is in the field of Biomass Conversion and Biorefinery .

Summary of the Application

The study elaborates on the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .

Methods of Application

The study emphasizes using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .

Results or Outcomes

The work aims to provide a critical understanding of the influence of synthetic organic chemistry in biomass value addition via the furanic platform .

7. Reductive Amination of 5-Hydroxymethyl-2-furaldehyde

Specific Scientific Field

This research is in the field of Catalysis and Green Chemistry .

Summary of the Application

The study examines the reductive amination of 5-hydroxymethyl-2-furaldehyde (HMF) with an aqueous solution of ammonia (NH3 aq.) and molecular hydrogen (H2) to synthesize the corresponding primary amine of 5-aminomethyl-2-furylmethanol (FAA) .

Methods of Application

The study uses beta-zeolite supported ruthenium catalysts for the reductive amination process .

Results or Outcomes

The study provides insights into the catalytic process and its potential applications .

Safety And Hazards

This would cover any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling, storing, and disposing of the compound .

properties

IUPAC Name

5-(aminomethyl)-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIDKQVYACIBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588521
Record name 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(aminomethyl)-N,N-dimethylpyridin-2-amine

CAS RN

354824-17-2
Record name 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Crawford, W Lee, I Aliagas, S Mathieu… - Journal of medicinal …, 2015 - ACS Publications
The p21-activated kinases (PAKs) play important roles in cytoskeletal organization, cellular morphogenesis, and survival and have generated significant attention as potential …
Number of citations: 33 pubs.acs.org
YX Liu, DG Wei, YR Zhu, SH Liu… - Journal of agricultural …, 2008 - ACS Publications
A series of novel 2-cyanoacrylates containing different aromatic rings were synthesized, and their structures were characterized by 1 H NMR, elemental analysis, and single-crystal X-…
Number of citations: 52 pubs.acs.org

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